molecular formula C8H15NO2 B3054099 Methyl cyclohexylcarbamate CAS No. 5817-68-5

Methyl cyclohexylcarbamate

Cat. No.: B3054099
CAS No.: 5817-68-5
M. Wt: 157.21 g/mol
InChI Key: BUIPKGZDEMXJLW-UHFFFAOYSA-N
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Description

Methyl cyclohexylcarbamate (CAS 5817-68-5) is a carbamate ester with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. It is an off-white to white solid with a melting point of 74 to 78 °C . This compound is primarily valued in research as a key precursor in the phosgene-free synthesis of isocyanates, which are critical building blocks in the production of polyurethanes and other specialty chemicals . The thermal decomposition of carbamates like this compound presents a safer, alternative pathway to traditional methods that involve highly toxic phosgene, aligning with the principles of green chemistry . This reagent is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers can leverage its application in developing pesticides, pharmaceuticals, and various biologically active substances through isocyanate intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIPKGZDEMXJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206898
Record name Carbamic acid, cyclohexyl-, methyl ester
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Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5817-68-5
Record name Carbamic acid, cyclohexyl-, methyl ester
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Record name NSC123057
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, cyclohexyl-, methyl ester
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Reaction Mechanisms and Kinetics of Methyl Cyclohexylcarbamate Transformations

Thermolysis and Decomposition Reaction Mechanisms

Side Reaction Pathways (e.g., Alkylation)

In the synthesis and transformation of carbamates, including methyl cyclohexylcarbamate, various side reactions can occur, with alkylation being a significant pathway. The N-alkylation of amines using dialkyl carbonates, such as dimethyl carbonate (DMC), is a common method where carbamoylated products can be intermediates or side products. acs.org

The reaction of an amine with DMC can lead to both N-carbamoylated and N-methylated products. acs.org The selectivity between these two pathways is highly dependent on the reaction conditions, particularly temperature. Research indicates that lower temperatures (90–120 °C) tend to yield low amounts of methylated products, even when an excess of the alkylating agent like DMC is used. acs.org Conversely, increasing the reaction temperature to a range of 150–180 °C significantly increases the yields of mono- and di-methylated products. acs.org This suggests that at higher temperatures, the carbamoylated intermediate may decompose or further react to form the alkylated product. acs.org

The optimization of reaction conditions is crucial to control the product distribution. For instance, in the N-methylation of benzylamine (B48309) with DMC, an optimum temperature of 180 °C and a reaction time of 4 hours were identified to maximize the yield of methylated products. acs.org

Below is a table summarizing the effect of temperature on product yield in a model N-alkylation reaction, illustrating the competition between carbamoylation and alkylation.

Table 1. Effect of Temperature on Product Yields in the N-methylation of Benzylamine with DMC.

Temperature (°C)Yield of N-methylbenzylamine (%)Yield of N,N-dimethylbenzylamine (%)Reference
120LowLow acs.org
150IncreasedIncreased acs.org
180HighestHighest acs.org
210Minor change from 180 °C acs.org

Computational Chemistry and Theoretical Modeling of Reaction Systems

Computational chemistry and theoretical modeling have become indispensable tools for investigating the reaction mechanisms of carbamate (B1207046) formation and transformation at a molecular level. mdpi.com These methods allow for the elucidation of reaction pathways, identification of intermediates and transition states, and calculation of activation energies, providing insights that are often difficult to obtain through experiments alone. mdpi.comdntb.gov.ua

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of many-body systems, offering a favorable balance between accuracy and computational cost. arxiv.orgimist.ma DFT calculations have been successfully applied to investigate the synthesis and reactivity of carbamates.

For example, DFT studies on the synthesis of methyl cyclohexyl carbamate have shown that the reaction can proceed through the formation of an isocyanate intermediate. researchgate.net In a related study, the reaction mechanism of N-methylformamide with dimethyl carbonate to form N,O-dimethyl carbamate was analyzed using the B3LYP/6-311++G(df,p) quantum-chemical approach. researchgate.net This study identified a three-stage process involving the conversion of formamide (B127407) to an iminol, the addition of dimethyl carbonate, and the subsequent decomposition to the carbamate product. researchgate.net

DFT calculations are also employed to determine the stability and reactivity of molecules by analyzing Frontier Molecular Orbitals (FMO), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdntb.gov.ua The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity. researchgate.netdntb.gov.ua

The table below presents representative data from DFT calculations on related phosphonate (B1237965) compounds, illustrating the type of energetic information that can be obtained.

Table 2. Calculated Thermodynamic Quantities for the Reaction of Diethyl trichloro-methyl phosphonate with Diphenyl methyl phosphinite using DFT/B3LYP/6-311G(d,p).

Thermodynamic QuantityValue (kcal/mol)Reference
Energy Variation (ΔE)-31.54 imist.ma
Enthalpy Variation (ΔH)-31.52 imist.ma
Free Enthalpy Variation (ΔG)-31.91 imist.ma

Quantum-Chemical Approaches for Mechanistic Elucidation

Quantum-chemical methods provide a powerful framework for the detailed elucidation of reaction mechanisms. researchgate.net These approaches can be used to model reaction pathways and predict reaction outcomes, guiding experimental synthetic efforts. nih.gov For instance, the mechanism of N,O-dimethyl carbamate formation was investigated using the B3LYP/6-311++G(df,p) method, revealing that all stages of the reaction proceed through concerted cyclic transition states and are efficiently catalyzed by methanol (B129727). researchgate.net

Quantum chemical calculations have also been used to understand C-H insertion reactions, where nitrogen-containing substrates often require stabilization through amide or carbamate groups to prevent catalyst inhibition and ensure the reaction is effective. acs.org The computational screening of reactions can predict viable synthetic routes and product yields under specific conditions, as demonstrated in the exploration of three-component reactions involving difluorocarbene. nih.gov

Potential Energy Surface (PES) Mapping for Reaction Paths

The concept of a Potential Energy Surface (PES) is fundamental to understanding chemical reaction mechanisms. arxiv.org A PES maps the potential energy of a system as a function of the geometric coordinates of its atoms, providing a landscape that governs the transformation from reactants to products. fiveable.me Key features of a PES include minima, which correspond to stable reactants, products, and intermediates, and saddle points, which represent the transition states. fiveable.me

The minimum energy path (MEP) on a PES connects reactants and products through the transition state, representing the most energetically favorable route for a reaction. fiveable.me Computational methods can map these surfaces to explore reaction pathways. For example, the region-selective mechanism of the Diels-Alder reaction to form a carboxylate similar to a cyclohexyl-based structure has been studied using DFT, including a Potential Energy Surface (PES) Scan. researchgate.netdntb.gov.ua

Automated methods like Global Reaction Route Mapping (GRRM) can systematically search for all transition states and intermediates connected to a local minimum on the PES, offering a comprehensive view of possible reaction pathways. researchgate.net The study of PES is crucial for understanding complex reaction dynamics, including phenomena such as bifurcations, where a single transition state leads to two different products. scispace.com

Derivatization and Structural Modification of Methyl Cyclohexylcarbamate

Synthesis of Novel Carbamate (B1207046) Derivatives

The synthesis of new carbamate derivatives from methyl cyclohexylcarbamate can be achieved by targeting the carbamate functional group. This can involve the introduction of various substituents, including heterocyclic systems, or the construction of more complex scaffolds. A common strategy involves the conversion of this compound to cyclohexyl isocyanate, a versatile intermediate that readily reacts with a wide range of nucleophiles.

The incorporation of heterocyclic moieties into the cyclohexylcarbamate structure is a key strategy for creating new derivatives. Heterocycles are prevalent in biologically active compounds and can significantly influence the physicochemical properties of a molecule.

One approach to synthesizing these derivatives is through the reaction of heterocyclic amines with a suitable cyclohexylcarbamate precursor. For instance, pyridinyl and pyrimidinyl carbamates can be synthesized by reacting the corresponding amino-heterocycle with a haloformate, such as phenyl chloroformate, in the presence of a base like triethylamine (B128534) nih.gov. This general method can be adapted to produce N-heterocyclic cyclohexylcarbamates.

Another strategy involves the reaction of cyclohexyl isocyanate with heterocyclic alcohols or amines. For example, the reaction of an isocyanate with an alcohol is a well-established method for carbamate synthesis researchgate.netnih.gov. This can be applied to the synthesis of pyridinylthis compound by reacting cyclohexyl isocyanate with pyridinylmethanol. Similarly, reaction with aminopyridines can lead to the formation of N-pyridinyl-N'-cyclohexyl ureas, which are structurally related to carbamates researchgate.net.

The synthesis of pyrimidine-containing carbamates has also been explored. For instance, a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates were synthesized from substituted phenyl isocyanates researchgate.net. While not directly starting from this compound, this demonstrates the feasibility of incorporating complex heterocyclic systems into a carbamate structure.

Here is an interactive data table summarizing the synthesis of some heterocyclic carbamate derivatives:

Starting Material 1Starting Material 2ProductReaction Type
2-AminopyridinePhenyl ChloroformatePhenyl pyridin-2-ylcarbamateCarbamoylation
Pyridine-AmidoximeCyclohexyl IsocyanateO-(cyclohexylcarbamoyl) p-pyridine amidoximeCarbamoylation
(2-aminophenyl)ethan-1-oneSubstituted Phenyl Isocyanates1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamatesMulti-step Synthesis

The construction of an amidocarbamate scaffold involves the formation of a molecule containing both an amide and a carbamate functional group. A key intermediate in the synthesis of such structures is an N-acyl isocyanate. These reactive species can be generated in situ and subsequently trapped with an alcohol to form the desired amidocarbamate.

The general strategy involves the reaction of a primary amide with oxalyl chloride to generate the acyl isocyanate. This intermediate can then react with an alcohol, such as cyclohexanol (B46403), to yield the corresponding N-acyl cyclohexylcarbamate. This method provides a versatile route to a variety of amidocarbamate derivatives cymitquimica.com.

Another approach involves the Rh(III)-catalyzed amidation of anilide C-H bonds with isocyanates, which leads to the formation of N-acyl anthranilamides nih.gov. While this specific example does not directly produce an amidocarbamate, it demonstrates the utility of isocyanates in forming amide bonds adjacent to other functional groups.

Essential oils are a rich source of structurally diverse natural products, many of which possess biological activity. The derivatization of these components to include a carbamate functional group is a strategy to create novel compounds with potentially enhanced or modified properties. Thymol (B1683141) and carvacrol (B1668589), two phenolic monoterpenoids found in thyme and oregano, are common starting materials for such derivatizations youtube.comyoutube.com.

The synthesis of carbamates from these essential oil components can be achieved by reacting the phenolic hydroxyl group with an isocyanate. For example, thymol can react with cyclohexyl isocyanate to form thymyl N-cyclohexylcarbamate. This reaction is typically carried out in a suitable solvent and may be catalyzed by a base researchgate.net. A similar reaction can be performed with carvacrol to yield the corresponding carvacryl N-cyclohexylcarbamate.

The synthesis of these derivatives allows for the exploration of structure-activity relationships, where the carbamate moiety can influence the biological profile of the parent essential oil component.

The following table provides examples of carbamates synthesized from essential oil components:

Essential Oil ComponentReagentProduct
ThymolCyclohexyl isocyanateThymyl N-cyclohexylcarbamate
CarvacrolCyclohexyl isocyanateCarvacryl N-cyclohexylcarbamate
EugenolPhenyl isocyanateEugenyl N-phenylcarbamate

Functional Group Transformations on the Cyclohexyl Moiety

The saturated cyclohexyl ring of this compound provides a scaffold for a variety of functional group transformations. These reactions can introduce new functional groups or modify the stereochemistry of the ring, leading to a wide array of new derivatives.

Substitution reactions on the cyclohexyl ring of this compound are challenging due to the saturated nature of the carbocycle. However, under certain conditions, both electrophilic and nucleophilic substitutions can be achieved.

Electrophilic Substitution: Direct electrophilic substitution on a saturated ring is not a common transformation. However, radical substitution reactions can be employed. For instance, allylic bromination of cyclohexene (B86901) with N-bromosuccinimide (NBS) is a well-established radical substitution reaction researchgate.net. While this compound itself does not have an allylic position, this principle can be applied to unsaturated derivatives of the cyclohexyl ring. Electrophilic halogenation and nitration are more typical for aromatic systems wikipedia.orgmasterorganicchemistry.comwikipedia.org. The nitration of cyclohexane (B81311) itself can be achieved in the vapor phase to produce nitrocyclohexane, which is a precursor for caprolactam production google.comcia.gov.

Nucleophilic Substitution: Nucleophilic substitution reactions on the cyclohexyl ring typically require the presence of a good leaving group, such as a halide or a tosylate. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, with the stereochemical outcome depending on the specific pathway researchgate.netlibretexts.orgresearchgate.netepa.gov. The rate and mechanism of these reactions are influenced by the conformation of the cyclohexane ring, with axial and equatorial substituents exhibiting different reactivities researchgate.netwikipedia.orgnih.govnih.govyoutube.comyoutube.com. For an S(_N)2 reaction, a backside attack is required, which is more sterically accessible for an axial leaving group epa.gov.

The cyclohexyl ring can undergo both oxidation and reduction reactions to introduce new functional groups or alter the saturation of the ring.

Oxidation: The oxidation of a cyclohexane ring can lead to the formation of cyclohexanols and cyclohexanones. A common oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO(_4)) youtube.comlibretexts.orgmasterorganicchemistry.com. The reaction conditions can be controlled to favor either partial or complete oxidation. For example, the oxidation of a cyclohexyl-substituted fatty acid has been shown to result in hydroxylation of the cyclohexane ring mdpi.com. The oxidation of cyclohexanol, which could be a derivative of this compound, is influenced by the stereochemistry of the hydroxyl group, with axial alcohols often reacting faster than their equatorial counterparts nih.gov.

Reduction: The reduction of a substituted cyclohexane ring can be achieved through various methods. Catalytic hydrogenation is a common method for reducing double bonds within the ring or for the hydrogenolysis of certain functional groups libretexts.org. The Birch reduction is a powerful method for the partial reduction of aromatic rings to 1,4-cyclohexadienes, using sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source masterorganicchemistry.com. While this compound is already saturated, these reduction methods can be applied to unsaturated derivatives. A study on the stereoselective reduction of a 2-substituted cyclohexanone (B45756) containing a carbamate moiety using Saccharomyces cerevisiae demonstrated the formation of the corresponding cyclohexanol with high enantiomeric purity nih.gov.

Advanced Analytical Chemistry Techniques for Methyl Cyclohexylcarbamate Research

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in determining the molecular structure and identifying the functional groups of Methyl cyclohexylcarbamate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. mmu.ac.ukwpmucdn.comjchps.comhyphadiscovery.comrsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of specific protons (¹H NMR) and carbons (¹³C NMR).

For this compound, ¹H NMR spectroscopy would reveal distinct signals corresponding to the protons of the methyl group, the N-H proton, the methine proton on the cyclohexyl ring attached to the nitrogen, and the various methylene (B1212753) protons of the cyclohexyl ring. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons are all used to assign the structure.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A distinct signal would be observed for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate (B1207046) group, the methyl carbon, and the carbons of the cyclohexyl ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeNucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Carbamate N-H¹H4.5 - 5.5Broad SingletChemical shift can be variable and dependent on solvent and concentration.
Cyclohexyl CH -N¹H3.4 - 3.6MultipletThe proton on the carbon attached to the nitrogen atom.
Methoxy (B1213986) CH ₃-O¹H3.6 - 3.8SingletThe three equivalent protons of the methyl group.
Cyclohexyl -CH ₂-¹H1.0 - 2.0MultipletsComplex, overlapping signals from the ten protons on the cyclohexyl ring.
Carbonyl C =O¹³C155 - 158-The characteristic signal for the carbamate carbonyl carbon.
Methoxy C H₃-O¹³C51 - 53-The carbon of the methyl group.
Cyclohexyl C H-N¹³C50 - 55-The carbon of the cyclohexyl ring bonded to the nitrogen.
Cyclohexyl -C H₂-¹³C24 - 34-Signals corresponding to the five methylene carbons in the cyclohexyl ring.

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orglibretexts.orgmasterorganicchemistry.com For this compound, the IR spectrum provides a unique fingerprint, confirming the presence of key structural features.

The most prominent absorption bands for this compound would include the N-H stretch, the C-H stretches of the alkyl groups, the strong C=O (carbonyl) stretch of the carbamate group, and the C-O and C-N stretching vibrations. The position, intensity, and shape of these bands are characteristic of the carbamate functional group and the cyclohexyl and methyl moieties. researchgate.net

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3500Medium, Broad
C-H (sp³)Stretch2850 - 3000Strong
C=O (Carbonyl)Stretch1690 - 1730Strong, Sharp
N-HBend1510 - 1580Medium
C-OStretch1200 - 1300Strong
C-NStretch1000 - 1250Medium

Chromatographic and Separation Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or complex matrices, enabling its identification, quantification, and purification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for monitoring the progress of organic reactions, such as the synthesis of this compound. thermoscientific.frresearchgate.net Small aliquots can be taken from the reaction mixture over time and analyzed directly.

The gas chromatograph separates the volatile components of the mixture (e.g., starting materials, product, and byproducts). As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). This provides a mass spectrum that serves as a molecular fingerprint for each component. By tracking the decrease in the peak area of reactants and the increase in the peak area corresponding to this compound, the reaction's progress and yield can be efficiently monitored. waters.com

Interactive Table 3: Expected Mass Fragments for this compound in GC-MS

m/z ValuePossible Fragment IdentityNotes
157[M]⁺Molecular ion peak.
126[M - OCH₃]⁺Loss of the methoxy group.
98[C₆H₁₀N]⁺Cyclohexylamino fragment after loss of the carbomethoxy group.
83[C₆H₁₁]⁺Cyclohexyl cation.
59[COOCH₃]⁺Carbomethoxy fragment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the precise quantitative analysis of non-volatile or thermally labile compounds like this compound. oup.comaustinpublishinggroup.comepa.govnih.gov The method is widely used for purity assessment, stability studies, and determining the concentration of the compound in various samples.

A typical HPLC analysis involves injecting the sample into a column packed with a stationary phase (commonly C18 for reversed-phase chromatography). A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases. A detector, such as a UV-Diode Array Detector (DAD), is used to quantify the analyte as it elutes from the column. researchgate.net The area under the chromatographic peak is directly proportional to the concentration of the compound.

Interactive Table 4: Typical HPLC Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water GradientElution of the analyte from the column.
Flow Rate 1.0 mL/minControls the speed of the separation.
Injection Volume 10 - 20 µLAmount of sample introduced for analysis.
Column Temperature 25 - 40 °CEnsures reproducible retention times.
Detection UV-DAD at ~220 nmMonitors the eluting compound based on UV absorbance.

Beyond standard GC and HPLC, several advanced separation techniques offer unique advantages for the analysis of carbamates. run.edu.ngbac-lac.gc.carsc.orgepa.gov

Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org It is particularly advantageous for the separation of thermally labile molecules like many carbamates. oup.comoup.com SFC often provides faster separations and uses less organic solvent compared to traditional HPLC, making it a "greener" alternative. epa.gov

Ion Chromatography (IC): While not typically used for the direct analysis of the neutral this compound molecule, ion chromatography is a valuable tool for separating and quantifying ionic species. It could be applied to analyze potential ionic precursors, degradation products, or in situations where the carbamate is part of a more complex ionic matrix. thermofisher.com

Electrophoresis: Capillary Electrophoresis (CE) and its variants, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), are high-efficiency separation techniques that separate molecules based on their charge-to-size ratio in an electric field. These methods are well-suited for analyzing small quantities of samples and can be used for carbamate analysis, often after a hydrolysis step to produce a charged species that is more amenable to electrophoretic separation. researchgate.netnih.govepa.govresearchgate.net

Mass Spectrometry Applications in Mechanistic Elucidation

Mass spectrometry has become an indispensable tool for the detailed investigation of chemical reaction mechanisms, offering high sensitivity for the detection of transient and low-concentration species. rsc.org In the study of this compound, mass spectrometry, particularly techniques involving soft ionization, is crucial for identifying reaction intermediates and understanding transformation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. This characteristic makes it exceptionally well-suited for the detection of reactive intermediates in solution-phase reactions. unibo.it For reactions involving this compound, such as its formation from cyclohexylamine (B46788) and a methylating agent in the presence of carbon dioxide, or its subsequent hydrolysis or derivatization, ESI-MS can provide snapshots of the reaction mixture over time.

The analysis of carbamate derivatives is a known application of ESI-MS. nih.gov In a hypothetical study of this compound synthesis, one could expect to detect key intermediates. For instance, the initial reaction of cyclohexylamine with CO2 would form the cyclohexylcarbamate anion, which could be readily observed in the negative ion mode of an ESI-mass spectrometer. Subsequent reaction with a methylating agent would lead to the formation of the final product, this compound. By monitoring the intensities of the ions corresponding to the reactants, intermediates, and products over time, a kinetic profile of the reaction can be constructed.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide further structural confirmation of the detected intermediates. nih.gov For example, the fragmentation pattern of the detected cyclohexylcarbamate intermediate would be expected to show a characteristic loss of CO2.

While direct experimental data on the ESI-MS analysis of this compound reaction intermediates is not prevalent in the cited literature, the principles established for other carbamates are directly applicable. nih.govacs.org The general approach would involve the careful optimization of ESI source conditions to preserve the labile intermediates for detection.

Hybrid Mass Spectrometry Techniques

Hybrid mass spectrometers, which combine different types of mass analyzers (e.g., quadrupole-time-of-flight, Q-TOF, or ion trap-Orbitrap), offer significant advantages for the structural elucidation of small molecules like this compound. nih.gov These instruments provide high mass accuracy, high resolution, and the ability to perform multi-stage tandem mass spectrometry (MSn) experiments. nih.govdntb.gov.ua

High mass accuracy allows for the confident determination of the elemental composition of both the parent molecule and its fragment ions. This is a critical step in identifying unknown intermediates or degradation products in a reaction mixture. For this compound, with a molecular formula of C8H15NO2, a high-resolution mass spectrometer would be able to distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.

The combination of different fragmentation techniques available in hybrid instruments, such as collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), can provide complementary structural information. By analyzing the fragmentation patterns, researchers can piece together the molecular structure of previously uncharacterized compounds related to this compound. nih.gov The structural elucidation of small molecules is a primary application of these advanced mass spectrometry techniques. nih.govresearchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Determination

Crystal Structure Analysis

The crystal structure of methyl N-cyclohexylcarbamate has been determined by single-crystal X-ray diffraction. researchgate.net This analysis provides precise data on the geometric parameters of the molecule in the solid state.

Table 1: Crystallographic Data for Methyl N-cyclohexylcarbamate researchgate.net

Parameter Value
Chemical Formula C8H15NO2
Molecular Weight 157.21
Crystal System Orthorhombic
Space Group Pna21
a (Å) 10.031 (2)
b (Å) 8.7863 (18)
c (Å) 10.070 (2)
V (ų) 887.6 (3)
Z 4

This table is based on data from Chen, Zhang, and Zhou (2006). researchgate.net

The data reveals an orthorhombic crystal system, which describes the shape of the unit cell. The unit cell dimensions (a, b, c) define the size of this fundamental repeating unit of the crystal lattice.

Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules within the crystal lattice is determined by intermolecular forces. In the case of methyl N-cyclohexylcarbamate, hydrogen bonding plays a significant role in the molecular packing. researchgate.net The carbamate group contains a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen).

An in-depth examination of the catalytic processes surrounding this compound reveals a dynamic field of research focused on enhancing synthesis efficiency and selectivity. The design and engineering of novel catalysts, alongside a deeper understanding of their mechanistic roles, are pivotal in advancing the production of this and other related carbamates. This article delves into the specific catalytic systems and mechanistic insights that are shaping the landscape of carbamate synthesis.

Materials Science Applications and Research Contexts for Methyl Cyclohexylcarbamate

Precursor Role in Isocyanate Synthesis for Polymer Chemistry

Methyl cyclohexylcarbamate serves as a crucial intermediate in the synthesis of isocyanates, which are fundamental building blocks for polyurethane polymers. Its primary role is in providing a safer, non-phosgene pathway to produce valuable alicyclic isocyanates.

This compound and related cyclohexyl derivatives are direct precursors to corresponding isocyanates. The conversion is typically achieved through a process of thermal decomposition, often referred to as pyrolysis or cracking. In this reaction, the carbamate (B1207046) is heated, causing it to break down and release the desired isocyanate and an alcohol byproduct (methanol in the case of a methyl carbamate). This method allows for the production of mono- and di-isocyanate cyclohexyl derivatives. epo.org The synthesis of these carbamate intermediates has become a significant area of research as it is a key step in avoiding the use of hazardous materials traditionally employed in isocyanate production.

The conventional method for producing isocyanates involves the reaction of primary amines with highly toxic phosgene (B1210022) gas, a process that also generates corrosive hydrogen chloride as a byproduct. nih.govionike.com This has driven extensive research into developing safer, non-phosgene manufacturing routes. The thermal decomposition of carbamates, such as this compound, is a leading non-phosgene method. nih.govgoogle.com

This process typically involves two main stages:

Carbamate Synthesis : An amine is reacted with a carbonyl source like dimethyl carbonate (DMC) or urea (B33335) to form the N-substituted carbamate intermediate. nih.govebrary.net

Thermal Decomposition : The resulting carbamate is then heated to yield the target isocyanate and an alcohol, which can often be recycled. ebrary.net

This approach is considered a greener and more environmentally benign alternative because it eliminates the use of phosgene and simplifies the purification process, thereby enhancing product quality. nih.govionike.com

FeatureTraditional Phosgene RouteNon-Phosgene Carbamate Route
Primary Reagents Primary Amine, Phosgene (COCl2)Primary Amine, Dimethyl Carbonate or Urea/Alcohol
Key Intermediate Carbamoyl chlorideN-substituted carbamate (e.g., this compound)
Byproducts Hydrogen Chloride (HCl)Alcohol (e.g., Methanol), Ammonia (B1221849) (if urea is used)
Safety Concerns High toxicity of phosgene; corrosive HCl byproduct nih.govionike.comSignificantly reduced toxicity and handling risks nih.gov
Environmental Impact Generation of corrosive and hazardous wasteByproducts can often be recycled, leading to better atom economy ionike.comebrary.net

Integration in Advanced Materials Development

The isocyanates derived from this compound are integrated into the development of advanced materials, where the specific structure of the cyclohexyl group imparts desirable properties to the final products.

While this compound itself is not typically used as a direct polymerizing monomer, it is a critical building block for creating functional isocyanate monomers. These isocyanate monomers, containing the reactive -N=C=O group, are then used in polymerization reactions, most notably to form polyurethanes. Research has explored the creation of novel vinyl-unsaturated monoisocyanate cyclohexyl derivatives from carbamate precursors; these derivatives act as functional monomers that can be reacted with polyfunctional compounds to produce cured polymer compositions. epo.org The carbamate pathway allows for the tailored synthesis of these building blocks, which are essential for producing polymers with specific functionalities.

Hybrid composites are materials that incorporate two or more different types of filler materials into a single matrix to achieve enhanced, multifunctional properties. researchgate.net Polyurethanes, synthesized from isocyanates, are frequently used as the polymer matrix in advanced composite materials due to their versatile properties. The isocyanates produced from this compound precursors are used to create alicyclic polyurethane matrices. These matrices are valued for their high performance and can be combined with various fillers (such as glass fibers, carbon nanotubes, or inorganic nanoparticles) to develop sophisticated composites and hybrid materials for use in aerospace, automotive, and coating applications. researchgate.net

The molecular structure of the precursor carbamate has a direct and predictable influence on the properties of the final material. The relationship between the chemical structure and the resulting physical properties is a fundamental concept in materials design. rsc.orgrsc.org In the case of this compound, its alicyclic (non-aromatic ring) structure is imparted to the resulting isocyanate and, subsequently, to the polyurethane backbone.

The reactivity and stability of the carbamate itself are influenced by its structure. nih.gov More importantly, the presence of the bulky, rigid cyclohexyl group in the final polymer contributes to several key material properties:

Improved Mechanical Properties : The cyclohexyl group adds stiffness and hardness to the polymer chain, which can enhance tensile strength and modulus.

UV Stability and Weatherability : Unlike aromatic isocyanates, which can yellow upon exposure to ultraviolet light, alicyclic isocyanates derived from precursors like this compound yield polyurethanes with excellent color stability and resistance to weathering. This makes them particularly useful for high-performance coatings and outdoor applications.

Structural Feature of PrecursorResulting Property in Polyurethane MaterialApplication Benefit
Alicyclic Cyclohexyl Ring High UV Stability / Non-yellowingOutdoor coatings, clear coats, automotive finishes
Rigid Ring Structure Increased Hardness and RigidityScratch-resistant surfaces, durable elastomers
Bulky Cyclohexyl Group Good Thermal StabilityMaterials for applications requiring heat resistance

Research in Functional Specialty Chemicals

This compound is a subject of research within the domain of functional specialty chemicals, primarily focusing on its synthesis and potential applications as a chemical intermediate. Specialty chemicals are valued for their performance or function, and research into this compound explores its utility as a building block in the synthesis of more complex molecules, such as those used in the pharmaceutical, agrochemical, and materials science sectors.

One significant area of investigation is the development of environmentally benign and efficient synthetic routes to produce this compound and related N-alkyl carbamates. Traditional methods for the synthesis of carbamates often involve hazardous reagents like phosgene. Consequently, modern research has shifted towards greener alternatives, such as the use of dimethyl carbonate (DMC) as a non-toxic carbonylating agent.

A notable study investigated the synthesis of methyl carbamates from primary aliphatic amines, including cyclohexylamine (B46788), and dimethyl carbonate in the presence of supercritical carbon dioxide (scCO₂). This research highlighted the dual role of scCO₂ as both a solvent and a catalyst, influencing reaction conversion and selectivity. The pressure of CO₂ was found to be a critical parameter; for instance, in the reaction with cyclohexylamine, conversion rates were observed to vary significantly with changes in CO₂ pressure. While at lower pressures the conversion could be substantial, it tended to decrease at very high pressures. This is attributed to the formation of cyclohexylammonium cyclohexylcarbamate, which is less reactive. The study also noted the formation of N-methylated byproducts, such as N-methylcyclohexylamine and N,N-dimethylcyclohexylamine, with the selectivity towards the desired this compound being enhanced at higher CO₂ pressures.

Another innovative approach involves the use of ionic liquids as both catalysts and solvents for the synthesis of N-cyclohexyl carbamates from cyclohexylamine and dimethyl carbonate. Research in this area has demonstrated that certain ionic liquids can significantly improve the selectivity of the reaction towards the desired carbamate product by suppressing the formation of byproducts like cyclohexene (B86901) and N,N-dimethylcyclohexylamine. For example, in the absence of an ionic liquid, the reaction may yield a complex mixture of products with low selectivity for N-cyclohexyl carbamate. However, with the use of an ionic liquid like 1-butyl-3-methylimidazolium chloride ([BMIm]Cl), a significant increase in selectivity can be achieved. The choice of the ionic liquid and reaction conditions, such as temperature, has been shown to be crucial in optimizing the yield and purity of the final product.

These research efforts underscore the interest in this compound as a specialty chemical intermediate. The development of efficient and sustainable synthesis methods is a key focus, paving the way for its potential use in various industrial applications where a carbamate functional group is required for subsequent chemical transformations.

Detailed Research Findings

The synthesis of N-cyclohexyl carbamates, including this compound, has been explored under various catalytic conditions to optimize yield and selectivity, minimizing the formation of byproducts. Below are findings from studies utilizing supercritical carbon dioxide and ionic liquids as reaction media.

In a study by Selva et al. (2005), the reaction of cyclohexylamine with dimethyl carbonate (DMC) was conducted in supercritical carbon dioxide (scCO₂). The pressure of CO₂ was found to have a significant impact on the conversion of cyclohexylamine and the selectivity towards the formation of methyl N-cyclohexylcarbamate. The reaction also produced N-methylated byproducts, namely N-methylcyclohexylamine and N,N-dimethylcyclohexylamine.

Sima and his colleagues (2002) investigated the use of ionic liquids as both solvent and catalyst for the reaction of cyclohexylamine with dimethyl carbonate. Their findings indicated that in the absence of a catalyst, the reaction resulted in poor selectivity for the desired N-cyclohexyl carbamate. However, the introduction of an ionic liquid, such as 1-butyl-3-methylimidazolium chloride ([BMIm]Cl), significantly suppressed the formation of byproducts and enhanced the selectivity for the carbamate.

The interactive data table below summarizes the results from these studies, illustrating the influence of different catalytic systems and reaction conditions on the synthesis of N-cyclohexyl carbamates.

Interactive Data Table: Synthesis of N-Cyclohexyl Carbamates under Various Catalytic Conditions

Catalyst/Solvent SystemSubstrateReagentTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Byproducts
Supercritical CO₂CyclohexylamineDimethyl Carbonate130407555N-methylcyclohexylamine, N,N-dimethylcyclohexylamine
Supercritical CO₂CyclohexylamineDimethyl Carbonate1301502080N-methylcyclohexylamine, N,N-dimethylcyclohexylamine
NoneCyclohexylamineDimethyl Carbonate170N/A98.533.4Cyclohexene, N,N-dimethylcyclohexylamine, N-cyclohexyl-N-methyl carbamate
[BMIm]ClCyclohexylamineDimethyl Carbonate170N/A95.282.7N,N-dimethylcyclohexylamine, N-cyclohexyl-N-methyl carbamate

Q & A

Q. What are the established synthetic routes for methyl cyclohexylcarbamate, and what analytical techniques are critical for confirming its structural integrity?

this compound is synthesized via a non-phosgene route involving dimethyl carbonate (DMC) and carbon dioxide, followed by amidation with cyclohexylamine . A key step is the elimination of methanol to yield the carbamate. For structural validation, 1H NMR and 13C NMR are essential:

  • 1H NMR identifies proton environments (e.g., cyclohexyl protons at δ 1.11–1.39 ppm, carbamate NH at δ ~5.27 ppm) .
  • 13C NMR confirms carbonyl (δ ~156 ppm) and cyclohexyl carbons (δ 24–33 ppm) .
  • Mass spectrometry (MS) detects molecular ions (e.g., [M+H]+ at m/z 397.1) and fragmentation patterns .

Q. What spectroscopic methods are most reliable for characterizing this compound, and how should data interpretation be approached?

  • NMR Spectroscopy : Prioritize DEPT-135 or HSQC to distinguish CH, CH2, and CH3 groups in the cyclohexyl ring and carbamate moiety .
  • IR Spectroscopy : Confirm the carbamate C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • MS/MS Fragmentation : Use collision-induced dissociation (CID) to identify stable fragments (e.g., loss of methanol or cyclohexylamine). Cross-reference with databases like PubChem or NIST .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to improve yield and minimize by-products?

  • Catalyst Selection : Base catalysts (e.g., triethylamine) enhance reaction efficiency by neutralizing HCl .
  • Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .
  • Temperature Control : Maintain 60–80°C to prevent thermal decomposition of the carbamate .
  • By-Product Mitigation : Monitor for urea derivatives (from over-reaction) via HPLC or TLC .

Q. What strategies are effective in resolving contradictory data in the characterization of this compound derivatives?

  • Multi-Technique Validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to resolve ambiguities in stereochemistry or tautomerism .
  • Isotopic Labeling : Use 15N-labeled amines to trace carbamate formation in complex mixtures .
  • Dynamic NMR : Analyze temperature-dependent spectral changes to identify conformational flexibility .

Q. How do stereochemical variations in this compound derivatives influence their biological activity?

  • Cis vs. Trans Isomers : The cis-(2-hydroxymethyl)cyclohexylcarbamate isomer exhibits higher binding affinity to enzymes like fatty acid amide hydrolase (FAAH) due to spatial alignment with catalytic residues .
  • Bioavailability : Lipophilic substituents (e.g., benzyl groups) enhance membrane permeability but may reduce solubility. Balance logP values between 2–4 for optimal pharmacokinetics .
  • Enzyme Inhibition : Carbamates form covalent bonds with nucleophilic serine residues in FAAH, confirmed via kinetic assays and X-ray co-crystallography .

Methodological Challenges and Solutions

Q. What are the common pitfalls in scaling up this compound synthesis, and how can they be addressed?

  • Reagent Purity : Impurities in cyclohexylamine (>98% purity required) can lead to side reactions. Use distillation or recrystallization for purification .
  • Exothermic Reactions : Control reaction exothermicity via dropwise addition of reagents and jacketed reactors .
  • Workup Efficiency : Extract carbamates with ethyl acetate or dichloromethane, and dry over MgSO4 to avoid hydrolysis .

Q. How can computational tools aid in predicting the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks (e.g., at carbonyl vs. methyl groups) .
  • MD Simulations : Study solvation effects and conformational stability in enzymatic binding pockets .
  • Retrosynthesis Software : Tools like Synthia or Reaxys propose alternative routes using green chemistry principles (e.g., CO2 utilization) .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.